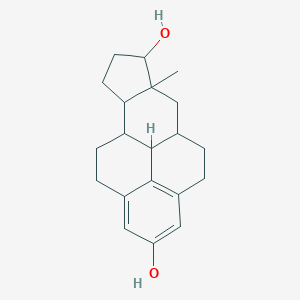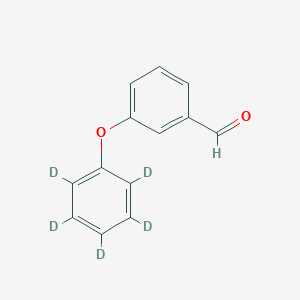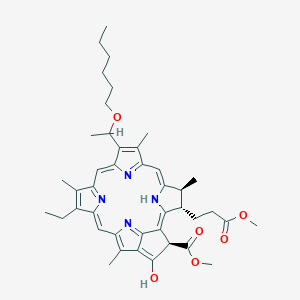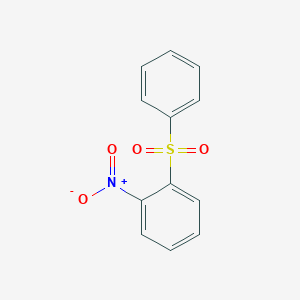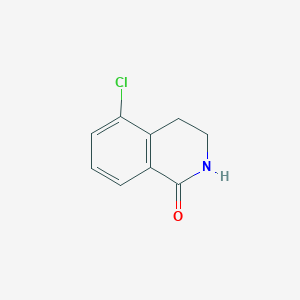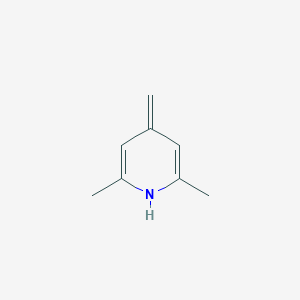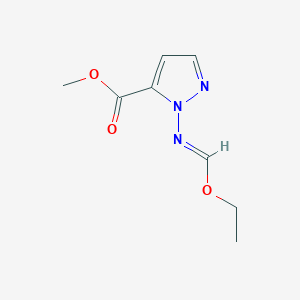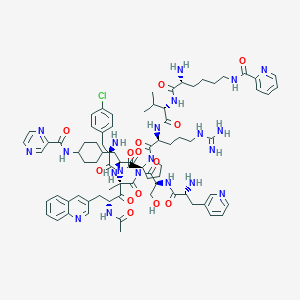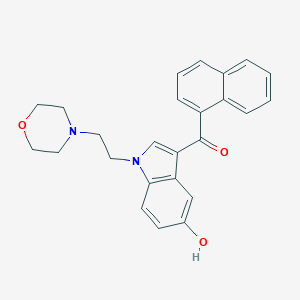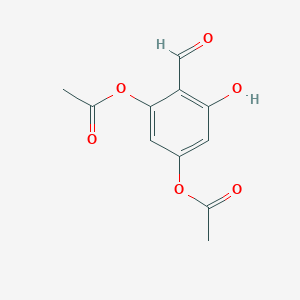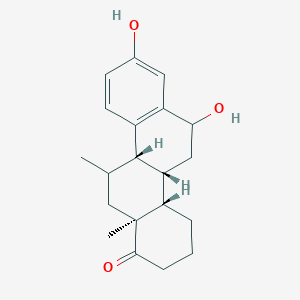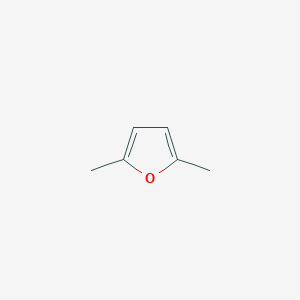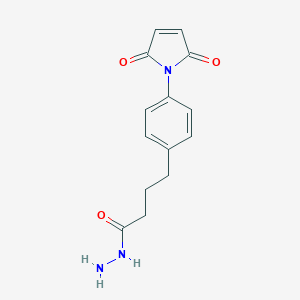
4-(4-N-Maleimidophenyl)butyric acid hydrazide
Descripción general
Descripción
4-(4-N-Maleimidophenyl)butyric acid hydrazide, also known as MPBH, is a long, maleimide-and-hydrazide crosslinker . It is used for conjugating sulfhydryls (cysteines) to carbonyls (aldehyde or ketones), such as those formed by oxidation of glycoprotein carbohydrates .
Synthesis Analysis
The synthesis of MPBH involves the reaction of maleimide groups with sulfhydryl groups to form stable thioether linkages . Additionally, the hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates . Sodium meta-periodate is used to oxidize glycosylation (e.g., sialic acid) to reactive aldehyde groups . Furthermore, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to conjugate the primary amine of the hydrazide group to carboxyl groups .Molecular Structure Analysis
The molecular formula of MPBH is C14H15N3O3 . It has a molecular weight of 273.29 g/mol .Chemical Reactions Analysis
MPBH is a heterobifunctional crosslinker containing sulfhydryl-reactive maleimide and carbonyl-reactive hydrazide moieties . Maleimides react with free sulfhydryls (-SH) to form stable thioether bonds . Hydrazide groups react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds .Physical And Chemical Properties Analysis
MPBH is a powder that is stable in DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) . It is not water-soluble . Upon receipt, it should be stored desiccated at 4°C .Aplicaciones Científicas De Investigación
Molecular Analogy and Structural Studies
- 4-(4-N-Maleimidophenyl)butyric acid hydrazide has been examined for its structural resemblance to certain pyrimidine and purine bases, which are components of RNA and DNA. This resemblance suggests potential interactions with nucleic acids and implications in studies of genetic material and gene expression (Cradwick, 1975).
Synthesis of Novel Compounds and Antimicrobial Agents
- Research has demonstrated the use of related hydrazide compounds in the synthesis of new chemical entities, such as triazoles and thiadiazoles, which have shown potential as antimicrobial agents (Aouad et al., 2015). This indicates the relevance of 4-(4-N-Maleimidophenyl)butyric acid hydrazide in pharmaceutical chemistry.
Drug Design and Anticancer Research
- In the context of drug design, particularly for anticancer applications, maleimide derivatives, including those related to 4-(4-N-Maleimidophenyl)butyric acid hydrazide, have been explored for their binding properties and potential in forming conjugates with anticancer drugs (Krüger et al., 1997).
Plant Growth Regulation Studies
- The use of maleic hydrazide, which shares a structural component with 4-(4-N-Maleimidophenyl)butyric acid hydrazide, in agriculture as a growth inhibitor has been explored, particularly its mechanism of action in plants and potential toxicity to meristematic tissue (Towers et al., 1958).
Urease Inhibition and Enzyme Interaction
- Research into hydrazides has shown their role in making biologically active compounds with diverse activities, including urease inhibition. This is relevant for understanding enzyme interactions and potential therapeutic applications (Ahmad et al., 2022).
Physicochemical Property Studies
- Studies on hydrazides of 4-tert-butylbenzoic acid, closely related to 4-(4-N-Maleimidophenyl)butyric acid hydrazide, have revealed important properties for their application in extraction technology. This includes solubility, acid-base properties, and hydrolytic stability, crucial for their use in various industrial and scientific contexts (Pashkina et al., 2014).
Glycan Labeling and Analysis
- A new cationic hydrazide tag for glycan labeling in MALDI-MS-based rapid and sensitive glycomics analysis has been developed. This indicates potential applications of hydrazide compounds in biochemical and analytical chemistry (Zhang et al., 2020).
Propiedades
IUPAC Name |
4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c15-16-12(18)3-1-2-10-4-6-11(7-5-10)17-13(19)8-9-14(17)20/h4-9H,1-3,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRMMAOBSFSXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)NN)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162401 | |
| Record name | 4-(4-N-Maleimidophenyl)butyric acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N-Maleimidophenyl)butyric acid hydrazide | |
CAS RN |
143379-89-9 | |
| Record name | 4-(4-N-Maleimidophenyl)butyric acid hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143379899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-N-Maleimidophenyl)butyric acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



